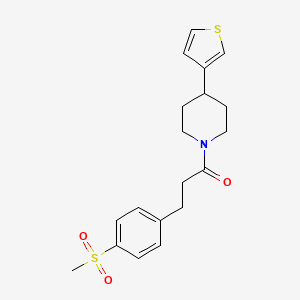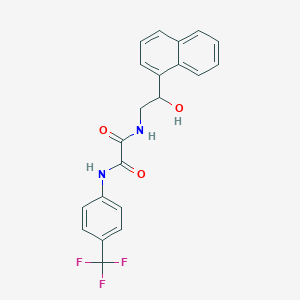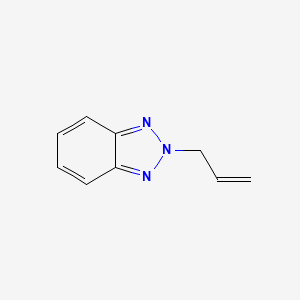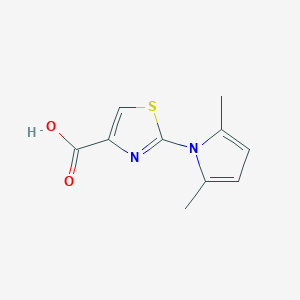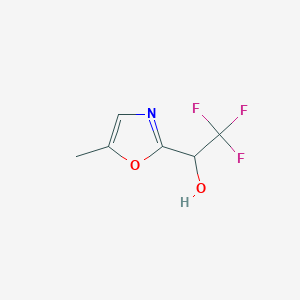![molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2](/img/structure/B2409932.png)
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .
Chemical Reactions Analysis
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new pharmaceuticals.
Medicine: Due to its antimicrobial properties, it is being investigated for potential use in treating infections and other diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biological pathways . The sulfonamide group enhances its binding affinity and specificity towards these targets, contributing to its overall biological activity .
Comparison with Similar Compounds
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can be compared with other quinoxaline derivatives such as:
2-Chloro-3-(piperazin-2-yl)quinoxaline: Known for its antipsychotic properties.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Used in the synthesis of antipsychotic drugs.
3-Phenylquinoxaline-2(1H)-thione: Exhibits anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJXTDUBRRECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)

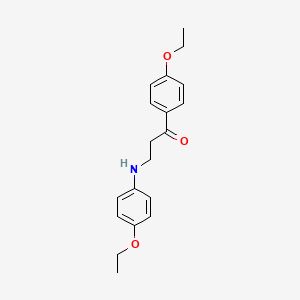
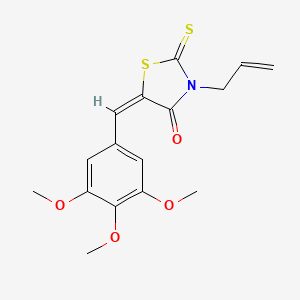

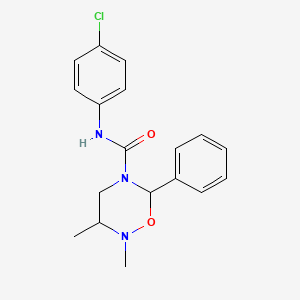
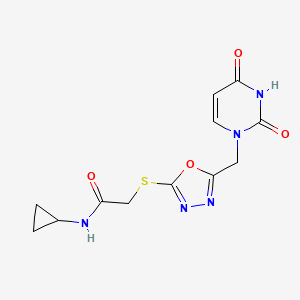
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
